- Preparation method of salmeterol xinafoate, China, , ,
Cas no 89365-50-4 (Salmeterol)

Salmeterol 化学的及び物理的性質
名前と識別子
-
- Salmeterol
- 4-HYDROXY-A1-[[[6-(4-PHENYLBUTOXY)HEXYL]AMINO]METHYL]-1,3-BENZENEDIMETHANOL
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino] ethyl]-phenol
- (+-)-4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedi
- 1,3-benzenedimethanol,4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl
- gr33343x
- SalmeterolXenofoate
- 4-Hydroxy-3-[hydroxymethyl]phenyl-N-[6-phenylbutoxyhexyl]ethanolamine
- Salmeterol See S090100
- 2-hydroxymethyl-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol
- SALMETEROL(SUBJECTTOPATENTFREE)
- SAMETEROL
- serevent (R)
- SalMeterol iMpurity
- Serevent
- Aeromax
- Astmerole
- Salmeterolum [Latin]
- GR 33343X
- SALMATEROL
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol
- SN408D
- 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol
- Salmeterol-fluticasone propionate mixt.
- GIIZNNXWQWCKIB-UHFFFAOYSA-N
- (+-)-4-Hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
- (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl
- 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (±)- (ZCI)
- 4-Hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)
- 2-Hydroxymethyl-4-[1-hydroxy-2-[6-(4-phenyl-butoxy)-hexylamino]-ethyl]-phenol
- DTXCID803571
- (+-)-salmeterol
- HY-14302
- Salmeterol?
- SR-01000076139-2
- Salmeterol (USAN/INN)
- GR 33343 X
- 89365-50-4
- ( inverted question mark) 4-Hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]m-ethyl]-1,3-benzenedimethanol; GR 33343X
- NCGC00025247-01
- SMR000466295
- HMS3714N12
- BPBio1_001002
- MLS001424322
- BSPBio_000910
- 4-hydroxy-alpha1-
- (+/-)-4-hydroxy-alpha1-
- BRD-A01320529-104-11-9
- AB00513972-07
- HMS3412P13
- DB00938
- Salmeterolum
- BRD-A01320529-104-10-1
- SALMETEROL [INN]
- C07241
- SALMETEROL [HSDB]
- DB-226688
- Salmeterolum (Latin)
- HMS3886G10
- D05792
- CCG-205176
- NCGC00025247-02
- BRD-A01320529-001-05-9
- Salmeterol Xinafoate Impurity 1
- NC00444
- SR-01000076139
- 1-hydroxy-2-naphthoic acid;4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylol-phenol
- (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha'-diol
- 3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-; 1,3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (+/-)-; GR 33343X; Salmeterol; GR 33343X
- (+-)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha(1)-diol
- AB00513972
- Tox21_113584
- S 2692
- MLS000759000
- 4-(1-hydroxy-2-(6-(4-phenylbutoxy)hexylamino)ethyl)-2-(hydroxymethyl)phenol
- UNII-2I4BC502BT
- 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
- SALMETEROL [MI]
- BCP04199
- 1,3-Benzenedimethanol, 4-hydroxy-.alpha.1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 2I4BC502BT
- BDBM25771
- CHEMBL1263
- HMS2052H13
- HMS2097N12
- SALMETEROL [WHO-DD]
- C77008
- SALMETEROL [USAN]
- SALMETEROL [VANDF]
- R03AC12
- CAS-89365-50-4
- 4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
- SR-01000076139-6
- CHEBI:9011
- Q424333
- MFCD00867037
- Salmeterol 100 microg/mL in Acetonitrile
- AS-56157
- SDCCGSBI-0633788.P001
- AKOS005561914
- NS00010340
- Q-101428
- 1ST1377
- HSDB 7315
- SCHEMBL4767
- GTPL559
- MRF-0000468
- 2-(Hydroxymethyl)-4-[(1R)-1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]a mino}ethyl]phenol
- BRD-A01320529-104-12-7
- EX-A4409
- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
- Salmeterolxinafoate
- HMS3268K19
- Lopac0_001100
- GR-33343-X
- STK629186
- s5527
- CCG-101194
- HMS3394H13
- L000532
- CPD000466295
- Salmeterol [USAN:INN:BAN]
- EN300-18530979
- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl-, (+-)-
- NCGC00015938-03
- (RS)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
- CHEBI:64064
- Prestwick3_000945
- DTXSID6023571
- 2-(hydroxymethyl)-4-[1-hydroxy-2-({6-[(4-phenylbutyl)oxy]hexyl}amino)ethyl]phenol
- (rs)-salmeterol
- HMS2090E17
-
- MDL: MFCD00867037
- インチ: 1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2
- InChIKey: GIIZNNXWQWCKIB-UHFFFAOYSA-N
- ほほえんだ: OC1C(CO)=CC(C(CNCCCCCCOCCCCC2C=CC=CC=2)O)=CC=1
計算された属性
- せいみつぶんしりょう: 415.272259g/mol
- ひょうめんでんか: 0
- XLogP3: 3.9
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 回転可能化学結合数: 16
- どういたいしつりょう: 415.272259g/mol
- 単一同位体質量: 415.272259g/mol
- 水素結合トポロジー分子極性表面積: 82Ų
- 重原子数: 30
- 複雑さ: 403
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- Stability Shelf Life: Salmeterol xinafoate oral inhalation aerosol or oral inhalation powder (Serevent Diskus) is stable for 2 years or 18 months, respectively, from the date of manufacture.
- Dissociation Constants: pKa = 11.2 /Estimated/
- 色と性状: 自信がない
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 75-77°C
- ふってん: 603°C at 760 mmHg
- フラッシュポイント: 318.5±31.5 °C
- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(240.63 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 81.95000
- LogP: 4.49830
- じょうきあつ: 0.0±1.8 mmHg at 25°C
- ようかいせい: メタノールに溶けやすく、エタノール/クロロホルムまたはイソプロパノールに微溶解しやすく、水に溶けにくい
Salmeterol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H303+H313+H333
- RTECS番号:CZ6457000
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Salmeterol 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Salmeterol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-14302-10mM*1 mL in DMSO |
Salmeterol |
89365-50-4 | 99.91% | 10mM*1 mL in DMSO |
¥1100 | 2024-04-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12829-2 mg |
Salmeterol |
89365-50-4 | 99.90% | 2mg |
¥410.00 | 2022-04-26 | |
LKT Labs | S0245-5 mg |
Salmeterol |
89365-50-4 | ≥98% | 5mg |
$88.60 | 2023-07-10 | |
TRC | S090105-10mg |
Salmeterol |
89365-50-4 | 10mg |
$ 164.00 | 2023-09-06 | ||
S e l l e c k ZHONG GUO | S5527-25mg |
Salmeterol |
89365-50-4 | 99.9% | 25mg |
¥2375.27 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MC559-10mg |
Salmeterol |
89365-50-4 | 98+% | 10mg |
1195CNY | 2021-05-08 | |
ChemScence | CS-2815-100mg |
Salmeterol |
89365-50-4 | 99.88% | 100mg |
$600.0 | 2022-04-26 | |
DC Chemicals | DC8610-250 mg |
Salmeterol |
89365-50-4 | >98% | 250mg |
$700.0 | 2022-02-28 | |
DC Chemicals | DC8610-1 g |
Salmeterol |
89365-50-4 | >98% | 1g |
$1300.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12829-100 mg |
Salmeterol |
89365-50-4 | 99.90% | 100MG |
¥5367.00 | 2022-04-26 |
Salmeterol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
ごうせいかいろ 3
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
ごうせいかいろ 4
1.2 Solvents: Ethyl acetate ; 16 h, rt
- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,
ごうせいかいろ 5
- An improved process for the preparation of salmeterol xinafoate, India, , ,
ごうせいかいろ 6
1.2 Reagents: Water
- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismOrganic & Biomolecular Chemistry, 2020, 18(47), 9675-9688,
ごうせいかいろ 7
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
ごうせいかいろ 8
- Study on the process for synthesis of salmeterolGuangzhou Huagong, 2008, 36(4), 46-47,
ごうせいかいろ 9
1.2 Reagents: Acetic acid Solvents: Methanol ; 48 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
- New synthetic route to salmeterolZhongguo Yaowu Huaxue Zazhi, 2009, 19(2), 123-125,
ごうせいかいろ 10
1.2 Reagents: Sodium borohydride ; 24 h, rt
- The synthesis of salmeterolGuangdong Huagong, 2009, 36(12),,
ごうせいかいろ 11
- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasmaLuminescence, 2018, 33(5), 913-918,
ごうせいかいろ 12
- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,
ごうせいかいろ 13
- Improved process for the preparation of salmeterol xinafoate, India, , ,
ごうせいかいろ 14
- Preparation of salmeterol xinafolateResearch Disclosure, 2006, 506,,
ごうせいかいろ 15
- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,
ごうせいかいろ 16
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
- Process for preparation of salmeterol, World Intellectual Property Organization, , ,
ごうせいかいろ 17
- A method for preparing salmeterol hydroxynaphthoate, China, , ,
ごうせいかいろ 18
- Synthesis route of salmeterol xinafoateHuadong Shifan Daxue Xuebao, 2003, (3), 102-104,
ごうせいかいろ 19
- Preparation of salmeterol and salts thereof, India, , ,
ごうせいかいろ 20
ごうせいかいろ 21
- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 22
- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
ごうせいかいろ 23
- An Efficient and Practical Synthesis of SalmeterolOrganic Preparations and Procedures International, 2015, 47(2), 168-172,
ごうせいかいろ 24
1.2 Reagents: Diisopropylethylamine ; 25 - 35 °C; 4 h, 25 - 35 °C
1.3 Reagents: Vitride Solvents: Toluene ; 35 °C → 5 °C; 1 h, 0 - 5 °C
1.4 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 0 - 5 °C; 1 h, 25 - 35 °C
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 - 35 °C
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurityPharma Chemica, 2016, 8(8), 28-35,
ごうせいかいろ 25
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
- A new synthetic approach to salmeterolSynthetic Communications, 1999, 29(12), 2155-2162,
ごうせいかいろ 26
ごうせいかいろ 27
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurityPharma Chemica, 2016, 8(8), 28-35,
Salmeterol Raw materials
- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- 6-(4-Phenylbutoxy)hexylbenzylamine
- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-
- 2-Benzyloxy-5-bromoacetylbenzoic Acid Methyl Ester
- 6-(4-Phenylbutoxy)-1-hexanamine
- Salmeterol
- 2-Hydroxy-5-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminoacetyl-benzaldehyde
- 2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetaldehyde
- 5-(2-Amino-1-hydroxyethyl)-salicylsaeure-methylester
- Hexanal, 6-(4-phenylbutoxy)-
- Methyl 2-hydroxy-5-[1-hydroxy-2-[[6-(4-phenylbutoxy)hexyl]amino]ethyl]benzoate
- 4H-1,3-Benzodioxin-6-methanol, α-(aminomethyl)-2,2-dimethyl-
- 1-hydroxynaphthalene-2-carboxylic acid
Salmeterol Preparation Products
Salmeterol 関連文献
-
Priya Muralidharan,Evan K. Mallory,Monica Malapit,Hanna Phan,Julie G. Ledford,Don Hayes,Heidi M. Mansour RSC Adv. 2020 10 41846
-
2. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675
-
Mahmoud A. Omar,Mohamed A. Hammad,Mohamed Awad RSC Adv. 2017 7 44773
-
M. I. Walash,Samah Abo El Abass,M. E. Fathy Anal. Methods 2018 10 4511
-
Yash Raj Singh,Darshil B. Shah,Mangesh Kulkarni,Shreyanshu R. Patel,Dilip G. Maheshwari,Jignesh S. Shah,Shreeraj Shah Anal. Methods 2023 15 2785
-
6. A mild, enantioselective synthesis of (R)-salmeterol via sodium borohydride–calcium chloride asymmetric reduction of a phenacyl phenylglycinol derivativeRobert N. Bream,Steven V. Ley,Benjamin McDermott,Panayiotis A. Procopiou via sodium borohydride–calcium chloride asymmetric reduction of a phenacyl phenylglycinol derivative. Robert N. Bream Steven V. Ley Benjamin McDermott Panayiotis A. Procopiou J. Chem. Soc. Perkin Trans. 1 2002 2237
-
Diane M. Coe,Rossana Perciaccante,Panayiotis A. Procopiou Org. Biomol. Chem. 2003 1 1106
-
Maurice J. Sauer,Stephen P. L. Anderson Analyst 1994 119 2553
-
Maurice J. Sauer,Stephen P. L. Anderson Analyst 1994 119 2553
-
Neha Sharma,Swetlana Gautam,Uma Devi,Manjari Singh,Jitendra K. Rawat,Nikunj Sethi,Shubhini A. Saraf,Gaurav Kaithwas RSC Adv. 2015 5 39003
Salmeterolに関する追加情報
Introduction to Salmeterol (CAS No. 89365-50-4) in Modern Pharmaceutical Research
Salmeterol, a long-acting β₂-adrenergic receptor agonist, is widely recognized for its significant role in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). With the chemical formula C32H39N2O2 and a CAS number of 89365-50-4, this compound has garnered substantial attention in both clinical and academic settings. The pharmacological properties of salmeterol make it an essential component in therapeutic strategies aimed at improving lung function and reducing exacerbations in patients with chronic respiratory disorders.
The mechanism of action of salmeterol involves the activation of β₂-adrenergic receptors, which leads to the relaxation of bronchial smooth muscles. This results in increased airflow and alleviation of symptoms associated with airway obstruction. The prolonged duration of action, typically lasting for at least 12 hours, makes salmeterol a preferred choice for patients requiring regular maintenance therapy. This pharmacokinetic profile is attributed to its high affinity for β₂-adrenergic receptors and its ability to resist rapid metabolism.
In recent years, research has delved deeper into the molecular mechanisms underlying the therapeutic effects of salmeterol. Studies have highlighted its potential not only as a bronchodilator but also as an anti-inflammatory agent. The compound has been observed to modulate various inflammatory pathways, including the reduction of cytokine release and the inhibition of neutrophil recruitment. These findings suggest that salmeterol may offer additional benefits beyond its primary role in bronchodilation, potentially contributing to a more comprehensive management of respiratory diseases.
The development of novel drug delivery systems has further enhanced the efficacy and patient compliance associated with salmeterol. Formulations such as dry powder inhalers (DPIs) have been engineered to deliver precise doses of the compound directly to the lungs, minimizing systemic absorption and side effects. This targeted delivery approach has been particularly beneficial for patients with severe respiratory conditions who require consistent and reliable therapeutic intervention.
Recent clinical trials have demonstrated the long-term safety and efficacy of salmeterol when used as part of combination therapy regimens. These trials have shown that when paired with corticosteroids, salmeterol can significantly reduce the frequency of exacerbations and improve quality of life for patients with COPD. The synergistic effects observed in these combination therapies underscore the importance of multifaceted approaches in managing chronic respiratory diseases.
The growing body of evidence supporting the use of salmeterol has also prompted exploration into its potential applications beyond traditional respiratory treatments. Preliminary research has investigated its role in conditions such as cardiovascular disease and metabolic disorders, where β₂-adrenergic receptor activation may contribute to improved outcomes. While these applications are still under investigation, they highlight the broad therapeutic potential of salmeterol and its derivatives.
Advances in computational chemistry and molecular modeling have furthered our understanding of how salmeterol interacts with biological targets. These tools have enabled researchers to predict and optimize the structure-activity relationships (SAR) of salmeterol analogs, leading to the discovery of new compounds with enhanced pharmacological profiles. Such innovations are crucial for addressing emerging challenges in drug development and ensuring that patients continue to benefit from cutting-edge therapies.
The regulatory landscape for salmeterol has evolved alongside advancements in pharmaceutical technology and our understanding of its mechanisms of action. Regulatory agencies now require comprehensive data demonstrating both efficacy and safety across diverse patient populations. This stringent evaluation process ensures that salmeterol remains a trusted and effective treatment option for patients worldwide.
Looking ahead, the future prospects for salmeterol are promising, with ongoing research aimed at expanding its therapeutic applications and improving its delivery systems. Collaborative efforts between academia, industry, and regulatory bodies will be essential in translating these findings into tangible benefits for patients. As our understanding of respiratory diseases continues to grow, compounds like salmeterol will remain at the forefront of therapeutic innovation.
89365-50-4 (Salmeterol) 関連製品
- 329-65-7(DL-Epinephrine)
- 94749-11-8(4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol)
- 321-97-1((-)-Pseudoephedrine)
- 1391054-40-2(3-De(hydroxymethyl)-3-methyl Salmeterol)
- 135293-13-9(2''-O-Rhamnosylicariside II)
- 1391052-04-2(4-O-2-Hydroxy-2-4-hydroxy-3-(hydroxymethyl)phenylethyl Salmeterol)
- 94749-02-7(4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol)
- 1391051-88-9(Salmeterol Dimer Impurity (Mixture of Diastereomers))
- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)
- 108928-81-0(4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity))

